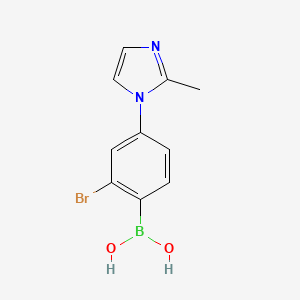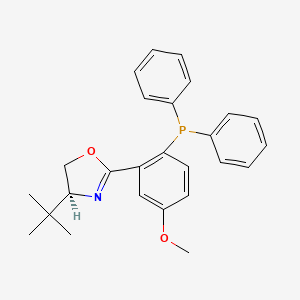
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups allows for versatile coordination to metal centers, making them valuable in various catalytic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phosphine group: The phosphine group can be introduced via a substitution reaction, where a halogenated precursor reacts with a diphenylphosphine reagent.
Final assembly: The tert-butyl group is often introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can undergo various types of reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Coordination: The compound can coordinate to metal centers, forming complexes that are active in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alkoxides can be used.
Coordination: Metal salts such as palladium acetate or rhodium chloride are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted oxazolines.
Coordination: Metal-ligand complexes.
Applications De Recherche Scientifique
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The oxazoline ring provides steric and electronic properties that enhance the selectivity and activity of the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: Lacks the methoxy group.
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methylphenyl)-4,5-dihydrooxazole: Has a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can influence its electronic properties and coordination behavior, potentially leading to different catalytic activities and selectivities compared to similar compounds.
Propriétés
Formule moléculaire |
C26H28NO2P |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-methoxyphenyl]-diphenylphosphane |
InChI |
InChI=1S/C26H28NO2P/c1-26(2,3)24-18-29-25(27-24)22-17-19(28-4)15-16-23(22)30(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,18H2,1-4H3/t24-/m1/s1 |
Clé InChI |
IPNLLJRWDFJXHX-XMMPIXPASA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


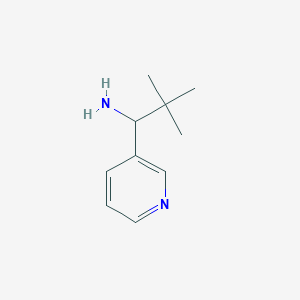
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)
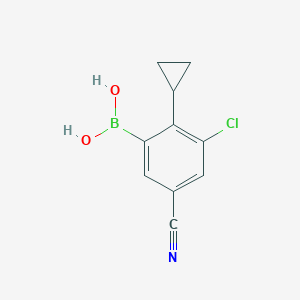
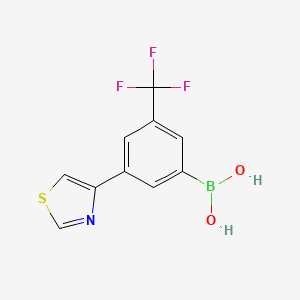
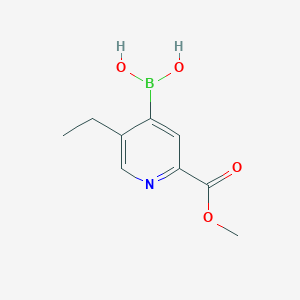
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)

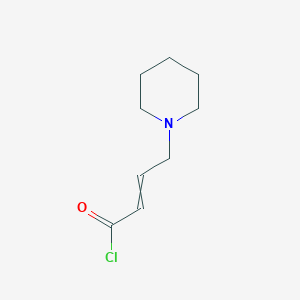

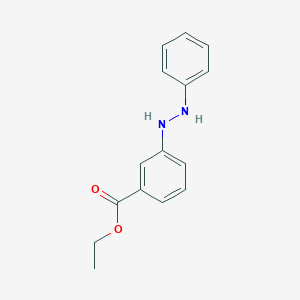

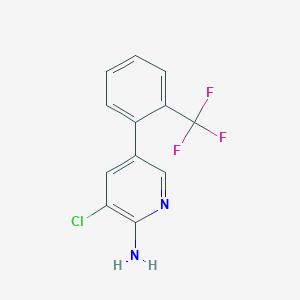
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
